Cas no 2093386-36-6 (Thalidomide-NH-(CH2)3-NH-Boc)

Thalidomide-NH-(CH2)3-NH-Boc 化学的及び物理的性質
名前と識別子
-
- Thalidomide-NH-C3-NH-Boc
- Thalidomide-NH-(CH2)3-NH-Boc
- DB-144644
- CS-0637355
- tert-butyl N-(3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propyl)carbamate
- EN300-26682864
- 2093386-36-6
- TQR1040
- HY-W584515
- tert-butyl (3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)propyl)carbamate
- SCHEMBL20812314
-
- MDL: MFCD32868623
- インチ: 1S/C21H26N4O6/c1-21(2,3)31-20(30)23-11-5-10-22-13-7-4-6-12-16(13)19(29)25(18(12)28)14-8-9-15(26)24-17(14)27/h4,6-7,14,22H,5,8-11H2,1-3H3,(H,23,30)(H,24,26,27)
- InChIKey: KJDJOCQCMNPOBZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(NCCCNC(=O)OC(C)(C)C)C2C(=O)N(C3C(=O)NC(CC3)=O)C(=O)C1=2
計算された属性
- せいみつぶんしりょう: 430.18523456g/mol
- どういたいしつりょう: 430.18523456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 762
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 134Ų
Thalidomide-NH-(CH2)3-NH-Boc 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S23538-100mg |
Thalidomide-NH-(CH2)3-NH-Boc |
2093386-36-6 | 98% | 100mg |
¥4500.00 | 2023-01-16 | |
Enamine | EN300-26682864-1.0g |
tert-butyl N-(3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propyl)carbamate |
2093386-36-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S23538-25mg |
Thalidomide-NH-(CH2)3-NH-Boc |
2093386-36-6 | 98% | 25mg |
¥1500.00 | 2023-01-16 | |
Enamine | EN300-26682864-1g |
2093386-36-6 | 1g |
$0.0 | 2023-09-12 |
Thalidomide-NH-(CH2)3-NH-Boc 関連文献
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
Thalidomide-NH-(CH2)3-NH-Bocに関する追加情報
Comprehensive Guide to Thalidomide-NH-(CH2)3-NH-Boc (CAS No. 2093386-36-6): Properties, Applications, and Research Insights
Thalidomide-NH-(CH2)3-NH-Boc (CAS No. 2093386-36-6) is a chemically modified derivative of thalidomide, designed for advanced research applications in medicinal chemistry and drug development. This compound features a Boc-protected amine linker, which enhances its stability and utility in proteolysis-targeting chimera (PROTAC) design and targeted protein degradation studies. Researchers are increasingly interested in this molecule due to its potential role in addressing challenging diseases like cancer and autoimmune disorders.
The molecular structure of Thalidomide-NH-(CH2)3-NH-Boc includes a thalidomide moiety linked to a Boc-protected aminopropyl spacer. This modification allows for selective deprotection and conjugation, making it invaluable in bioconjugation chemistry and small-molecule drug discovery. Its CAS number, 2093386-36-6, is frequently searched in scientific databases, reflecting its growing importance in pharmaceutical R&D.
One of the key applications of Thalidomide-NH-(CH2)3-NH-Boc is in the development of PROTACs, a cutting-edge therapeutic strategy that leverages the ubiquitin-proteasome system to degrade disease-causing proteins. This approach has gained significant attention in recent years, particularly for targeting "undruggable" proteins in cancer research and neurodegenerative diseases. The compound's ability to bind cereblon (CRBN), a critical component of E3 ubiquitin ligase complexes, makes it a valuable tool in this field.
From a synthetic chemistry perspective, the Boc-protecting group in Thalidomide-NH-(CH2)3-NH-Boc offers several advantages. It provides stability during storage and handling while allowing for controlled deprotection under mild acidic conditions. This feature is particularly useful in multi-step synthetic routes, where orthogonal protection strategies are required. The compound's solubility profile and reactivity have been optimized for use in diverse organic synthesis applications.
Recent advancements in targeted protein degradation have positioned Thalidomide-NH-(CH2)3-NH-Boc as a crucial building block for novel therapeutic agents. Its compatibility with click chemistry approaches and solid-phase peptide synthesis further expands its utility in drug discovery pipelines. Researchers are particularly interested in its potential to address drug resistance challenges in oncology and inflammatory diseases.
The safety profile of Thalidomide-NH-(CH2)3-NH-Boc has been carefully evaluated for research use. While the parent compound thalidomide has known pharmacological effects, this derivative is primarily employed as an intermediate in controlled laboratory settings. Proper handling procedures, including the use of personal protective equipment and adequate ventilation, are recommended when working with this compound.
In the context of current research trends, Thalidomide-NH-(CH2)3-NH-Boc is frequently discussed alongside emerging technologies like molecular glues and heterobifunctional degraders. Its structural features make it an attractive starting point for developing next-generation therapeutics with improved selectivity and reduced off-target effects. The compound's CAS number (2093386-36-6) often appears in patent literature and scientific publications related to these innovative approaches.
From a commercial perspective, the demand for high-quality Thalidomide-NH-(CH2)3-NH-Boc has been steadily increasing. Suppliers typically offer this compound with comprehensive analytical data, including HPLC purity certificates and mass spectrometry confirmation, ensuring reproducibility in research applications. The growing interest in targeted protein degradation has created new opportunities for specialized chemical providers in this niche market.
Looking ahead, Thalidomide-NH-(CH2)3-NH-Boc is expected to play an increasingly important role in academic and industrial drug discovery efforts. Its versatility as a synthetic intermediate and its relevance to cutting-edge therapeutic strategies position it as a valuable tool for researchers working at the forefront of chemical biology and pharmaceutical sciences. As the field of targeted protein degradation continues to evolve, this compound will likely remain a focus of scientific inquiry and innovation.
2093386-36-6 (Thalidomide-NH-(CH2)3-NH-Boc) 関連製品
- 2228537-78-6(2-(Hydrazinylmethyl)-4,5-dimethylphenol)
- 130369-00-5((3-aminocyclobutyl)methanol)
- 2137708-46-2(2-(Bromomethyl)-5-(3-methoxyphenyl)oxane)
- 670272-04-5(1-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine)
- 305806-38-6(4-(1-Methyl-5-imidazolyl)benzoic Acid)
- 2411193-92-3(N-2-(1H-imidazol-2-yl)propylbut-2-ynamide)
- 338-61-4(3,3-Bis(fluoromethyl)oxetane)
- 1089330-66-4(4-(4-Chloro-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester)
- 76469-33-5(2-chloro-1-(naphthalen-1-yl)ethan-1-one)
- 2137519-40-3(5-(aminomethyl)spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione)




